Lipophilicity Advantage: XLogP3-AA Comparison of Trifluoromethyl vs. Non-Fluorinated Analogs
The target compound's computed lipophilicity (XLogP3-AA = 2.1 [1]) is significantly higher than that of corresponding non-fluorinated or less fluorinated analogs. For example, replacing the 2-CF3 group with a 4-methoxy substituent (as in 3-(1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole) is predicted to reduce the XLogP3-AA by approximately 0.5–0.8 log units, directly impacting membrane permeability. This quantitative difference is critical for CNS penetration or Gram-negative bacterial outer membrane transit.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 3-(1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole (predicted XLogP3-AA ~1.3–1.6) |
| Quantified Difference | +0.5 to +0.8 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem) [1]; comparator value estimated from structural analysis. |
Why This Matters
A higher logP for the target compound indicates superior passive membrane permeability, a key determinant for intracellular target engagement and antibacterial activity.
- [1] PubChem Compound Summary for CID 119102356, 3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole. View Source
